1-(2,3-Difluoro-5-nitrophenyl)ethanone
Overview
Description
1-(2,3-Difluoro-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5F2NO3 and a molecular weight of 201.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,3-Difluoro-5-nitrophenyl)ethanone typically involves the reaction of 2,3-difluoro-5-nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,3-Difluoro-5-nitrobenzene+Acetyl chlorideAlCl3this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-(2,3-Difluoro-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, sodium methoxide for nucleophilic substitution, and potassium permanganate for oxidation . The major products formed from these reactions include 1-(2,3-difluoro-5-aminophenyl)ethanone, 1-(2,3-dimethoxy-5-nitrophenyl)ethanone, and 1-(2,3-difluoro-5-nitrophenyl)acetic acid, respectively.
Scientific Research Applications
1-(2,3-Difluoro-5-nitrophenyl)ethanone is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique electronic properties.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-(2,3-Difluoro-5-nitrophenyl)ethanone exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
1-(2,3-Difluoro-5-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Fluoro-5-nitrophenyl)ethanone: This compound has only one fluorine atom, which may result in different reactivity and properties.
1-(3,5-Difluoro-4-nitrophenyl)ethanone: The position of the fluorine and nitro groups can significantly affect the compound’s chemical behavior and applications.
1-(2,3-Difluoro-4-nitrophenyl)ethanone:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
1-(2,3-difluoro-5-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)6-2-5(11(13)14)3-7(9)8(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTMHFLCEOZGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726830 | |
Record name | 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310349-62-2 | |
Record name | 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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